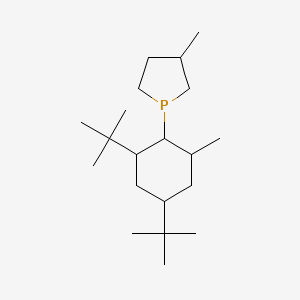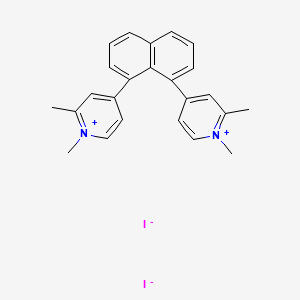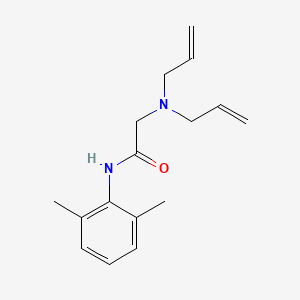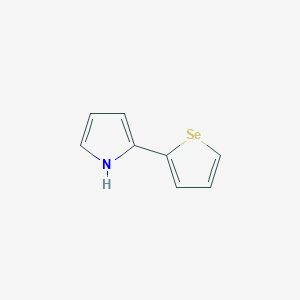
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane is a specialized organophosphorus compound known for its unique structural features and reactivity. This compound is characterized by the presence of a phospholane ring substituted with bulky tert-butyl and methyl groups, which impart significant steric hindrance and influence its chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane typically involves the reaction of 2,4-Di-tert-butyl-6-methylcyclohexyl chloride with a suitable phospholane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane ring to phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phospholane ring is substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane derivatives.
Applications De Recherche Scientifique
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane finds applications in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphorus complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and protein interaction studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structural features contribute to the properties of the final products.
Mécanisme D'action
The mechanism of action of 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane involves its interaction with molecular targets through its phospholane ring. The bulky tert-butyl and methyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards specific targets. The phospholane ring can participate in coordination with metal centers, facilitating catalytic processes and enhancing reaction rates.
Comparaison Avec Des Composés Similaires
- 2,4,6-Tri-tert-butylphenyl phosphine
- Tris(2,4-di-tert-butylphenyl) phosphite
- 2,4-Di-tert-butyl-6-nitrophenol
Comparison: 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
183163-62-4 |
|---|---|
Formule moléculaire |
C20H39P |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-(2,4-ditert-butyl-6-methylcyclohexyl)-3-methylphospholane |
InChI |
InChI=1S/C20H39P/c1-14-9-10-21(13-14)18-15(2)11-16(19(3,4)5)12-17(18)20(6,7)8/h14-18H,9-13H2,1-8H3 |
Clé InChI |
OVBJNBSIHQDUIA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCP(C1)C2C(CC(CC2C(C)(C)C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)

![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)



![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)


